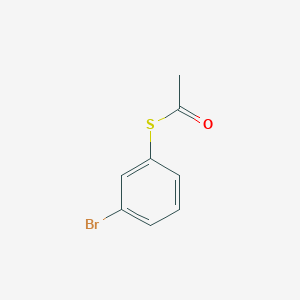

S-(3-Bromophenyl) ethanethioate

説明

S-(3-Bromophenyl) ethanethioate is a thioester derivative characterized by a 3-bromophenyl group attached to a thioacetate backbone. This compound is structurally tailored for applications in medicinal chemistry and materials science. The bromine atom at the para position enhances electron-withdrawing properties, influencing reactivity and biological activity.

特性

CAS番号 |

67438-07-7 |

|---|---|

分子式 |

C8H7BrOS |

分子量 |

231.11 g/mol |

IUPAC名 |

S-(3-bromophenyl) ethanethioate |

InChI |

InChI=1S/C8H7BrOS/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3 |

InChIキー |

FEFUIDALTGGVND-UHFFFAOYSA-N |

正規SMILES |

CC(=O)SC1=CC(=CC=C1)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Bromophenyl) ethanethioate typically involves the reaction of 3-bromophenyl thiol with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester bond. The general reaction scheme is as follows:

3-Bromophenyl thiol+Ethanoyl chloride→S-(3-Bromophenyl) ethanethioate+HCl

Industrial Production Methods: In an industrial setting, the production of S-(3-Bromophenyl) ethanethioate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product by maintaining optimal reaction conditions.

Types of Reactions:

Oxidation: S-(3-Bromophenyl) ethanethioate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives. Typical reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Sodium azide, potassium cyanide.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: 3-Bromophenyl thiol.

Substitution: Substituted phenyl ethanethioates.

科学的研究の応用

S-(3-Bromophenyl) ethanethioate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.

Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.

作用機序

The mechanism of action of S-(3-Bromophenyl) ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester functional group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This interaction can modulate the activity of the target molecule, resulting in various biological effects.

類似化合物との比較

Substituent Variations and Physicochemical Properties

The substitution pattern on the phenyl ring and the choice of functional groups critically determine the compound's properties. Key analogs include:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituent | Primary Application |

|---|---|---|---|---|

| S-(3-Bromophenyl) ethanethioate | C₈H₇BrOS | ~231 g/mol | 3-Bromophenyl | Medicinal chemistry |

| S-(2-Phenoxyethyl) thioacetate | C₁₀H₁₂O₂S | 196.27 g/mol | 2-Phenoxyethyl | Chemical intermediates |

| S-(4-Ethynyl-phenyl) ethanethioate | C₁₀H₈OS | ~176 g/mol | 4-Ethynyl-phenyl | Molecular wires |

| S-(3-chloro-2-methyl-3-oxopropyl) ethanethioate | C₆H₉ClO₂S | ~180.65 g/mol | Chloro-methyl-oxopropyl | Industrial synthesis |

- Electron-Withdrawing vs. Electron-Donating Groups: The 3-bromophenyl group (electron-withdrawing) contrasts with phenoxyethyl (electron-donating) in S-(2-Phenoxyethyl) thioacetate, altering solubility and reactivity .

- Applications: The ethynyl group in S-(4-Ethynyl-phenyl) ethanethioate facilitates conjugation in molecular wires via Sonogashira cross-coupling, whereas bromophenyl derivatives are more suited for drug design due to enhanced binding interactions .

Antimycobacterial Activity

- S-(3-Bromophenyl) Ethanethioate Derivatives : Analogous compounds, such as S-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl) derivatives, exhibit >90% inhibition against Mycobacterium tuberculosis H37Rv, outperforming rifampin (reference standard) .

- Key Structure-Activity Relationship (SAR) : The presence of heterocyclic moieties (e.g., oxadiazole) enhances activity, suggesting that bromophenyl groups may synergize with such structures for improved efficacy.

Enzyme Inhibition (5-LOX)

- S-3-Hydroxyphenyl Derivatives : Substitution with N-hydroxycarbamamide and diphenyl groups yields binding free energies of -3.5 to -6.46 kcal/mol against 5-lipoxygenase (5-LOX), indicating strong hydrophobic and hydrogen-bond interactions in the enzyme's active site .

- Comparison : Bromophenyl derivatives likely achieve similar binding stability due to halogen bonding, though direct data is needed for confirmation.

Sonogashira Cross-Coupling

- S-(4-Ethynyl-phenyl) ethanethioate: Synthesized via Sonogashira coupling, enabling integration into norbornadiene-based molecular wires .

- Bromophenyl Analog : Similar methods may apply, with bromine facilitating regioselective coupling reactions.

Thiol-Ene Click Chemistry

- Complex Derivatives : Used for late-stage modifications, as seen in doliculide analogs, though this approach is less common for simple thioesters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。